(2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Catalog No.
S13648095
CAS No.
M.F
C10H10Cl2N4O4
M. Wt
321.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hy...

Product Name

(2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H10Cl2N4O4

Molecular Weight

321.11 g/mol

InChI

InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6+,9-/m1/s1

InChI Key

HJXWZGVMHDPCRS-FJFJXFQQSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl

The compound (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, with the CAS number 1701422-87-8, is a specialized chemical belonging to the purine family. Its molecular formula is C10H10Cl2N4O4C_{10}H_{10}Cl_2N_4O_4, and it has a molecular weight of 321.12 g/mol. This compound features a tetrahydrofuran ring substituted with a dichloropurine moiety and a hydroxymethyl group, which contributes to its unique chemical properties and potential biological activities .

Typical of purine derivatives. It may undergo:

  • Nucleophilic substitution: The dichloro substituents can be replaced by nucleophiles under suitable conditions.
  • Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of hydroxylated products.
  • Oxidation and reduction: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

These reactions are significant for its potential use in synthetic organic chemistry and medicinal chemistry .

The synthesis of (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting from 2,6-dichloropurine: This precursor can be reacted with appropriate sugar derivatives to form the desired tetrahydrofuran structure.
  • Functional group modifications: Hydroxymethylation reactions can introduce the hydroxymethyl group at the 5-position of the tetrahydrofuran ring.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity .

This compound has potential applications in:

  • Pharmaceutical development: As a lead compound for antiviral or anticancer drugs due to its biological activity.
  • Research: In biochemical studies focusing on nucleic acid metabolism and enzyme interactions.
  • Chemical synthesis: As an intermediate in the synthesis of other complex organic molecules.

Its unique structure makes it a valuable candidate for further exploration in medicinal chemistry .

Interaction studies involving (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol are crucial for understanding its mechanism of action. Key areas of focus include:

  • Binding affinity: Investigating how well this compound binds to specific enzymes or receptors.
  • Synergistic effects: Analyzing its interactions with other pharmacological agents to enhance therapeutic efficacy.

Such studies would provide insights into its potential as a therapeutic agent and help identify optimal dosages and combinations for clinical use .

Several compounds share structural similarities with (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol. Notable examples include:

Compound NameCAS NumberKey Features
2-Amino-6-chloropurine13276-52-3Lacks hydroxymethyl group; used in nucleoside synthesis
2-Hydroxyethylamino derivative4338-48-1Contains amino group; different biological activity
6-Chloropurine riboside5399-87-1Similar purine base; used as an antiviral agent

The uniqueness of (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific stereochemistry and functional groups that may confer distinct biological properties compared to these similar compounds .

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

320.0079102 g/mol

Monoisotopic Mass

320.0079102 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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